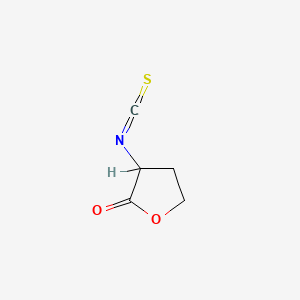
1,3,3-トリメチルインドリノナフトスピロオキサジン
概要
説明
1,3,3-Trimethylindolinonaphthospirooxazine is an organic photochromic compound known for its ability to change color upon exposure to ultraviolet light. This compound is widely used in various applications, including optical switches, printing materials, and ophthalmic lenses .
科学的研究の応用
1,3,3-Trimethylindolinonaphthospirooxazine has a wide range of scientific research applications, including:
Chemistry: Used as a photochromic dye in molecular electronics and smart colorants.
Biology: Employed in studies involving light-induced changes in biological systems.
Medicine: Investigated for potential use in light-activated therapies.
Industry: Utilized in the production of photochromic lenses and other optical materials
作用機序
Target of Action
1,3,3-Trimethylindolinonaphthospirooxazine, also known as 1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine], is a photochromic dye . Its primary targets are the molecular structures that interact with light, specifically ultraviolet (UV) light .
Mode of Action
The interaction of 1,3,3-Trimethylindolinonaphthospirooxazine with its targets involves a photochemical reaction. When exposed to UV light, the compound undergoes a conformational change that alters its optical properties . This change is reversible, and the compound returns to its original state when it is no longer exposed to UV light .
Biochemical Pathways
Instead, it is a direct physical response to UV light exposure . The downstream effects are the optical changes observed in materials that contain this compound.
Pharmacokinetics
Its solubility in organic solvents like toluene and benzene can impact its distribution and availability in various applications.
Result of Action
The molecular and cellular effects of 1,3,3-Trimethylindolinonaphthospirooxazine’s action are the changes in color that occur upon UV light exposure . These changes can be leveraged in various optical applications, including optical switches, printing materials, and ophthalmic lenses .
Action Environment
Environmental factors such as light intensity, wavelength, and exposure duration can influence the action, efficacy, and stability of 1,3,3-Trimethylindolinonaphthospirooxazine . For instance, the degree of color change can depend on the intensity and duration of UV light exposure. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylindolinonaphthospirooxazine can be synthesized through a multi-step process involving the reaction of indoline derivatives with naphthoquinone. The reaction typically requires a solvent such as toluene or benzene and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1,3,3-Trimethylindolinonaphthospirooxazine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for commercial applications .
化学反応の分析
Types of Reactions
1,3,3-Trimethylindolinonaphthospirooxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .
類似化合物との比較
Similar Compounds
- 1,3,3-Trimethylspiro[indoline-2,3’-[3H]naphth[2,1-b][1,4]oxazine]
- 1,3,3-Trimethylindolinonaphthospirooxazine derivatives
Uniqueness
1,3,3-Trimethylindolinonaphthospirooxazine is unique due to its high photochromic efficiency and stability. Compared to similar compounds, it offers better performance in terms of color change intensity and speed, making it highly suitable for applications requiring rapid and reversible color changes .
特性
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-21(2)17-10-6-7-11-18(17)24(3)22(21)14-23-20-16-9-5-4-8-15(16)12-13-19(20)25-22/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRKDFIQFOAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344142 | |
| Record name | Photorome I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27333-47-7 | |
| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27333-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Photorome I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,3,3-trimethylspiro(indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3,3-Trimethylindolinonaphthospirooxazine influence its photochromic behavior?
A: This compound exists in two forms: a closed, colorless spiro form and an open, colored merocyanine form. [] The open forms are generated through a C-O bond cleavage upon UV irradiation, leading to a change in molecular structure and consequently, color. [] Electron-donating groups substituted at the 6' position of the naphthalene ring induce a blue shift in the maximum absorption wavelength of the open form. [] This highlights the role of structural modifications in fine-tuning the photochromic properties.
Q2: Can you explain the mechanism behind the selectivity of a surface-modified 1,3,3-Trimethylindolinonaphthospirooxazine-based sensor for ethylenediamine (EDA)?
A: When incorporated into a Titanium metal organic framework/Titanium dioxide (Ti-MOF/TiO2) composite optical waveguide (COWG) and further modified with 1,3,3-trimethylindolinonaphthospirooxazine, the resulting sensor exhibits a significantly enhanced selectivity for EDA. [] This selectivity arises from preferential charge transfer occurring specifically between EDA molecules and the modified sensor surface. [] This interaction leads to a distinct change in optical parameters, enabling selective EDA detection.
Q3: What are the potential advantages of using 1,3,3-Trimethylindolinonaphthospirooxazine in gas sensing applications?
A: The 1,3,3-Trimethylindolinonaphthospirooxazine modified Ti-MOF/TiO2 COWG demonstrates a rapid response time (3 seconds) and a wide detection range (0.1-1000 ppb) for EDA. [] Additionally, this sensor configuration effectively mitigates interference from compounds like benzene, toluene, xylene (BTX), acidic gases, and other amines, highlighting its potential for selective and sensitive gas detection. []
Q4: How do computational chemistry studies contribute to our understanding of 1,3,3-Trimethylindolinonaphthospirooxazine's behavior?
A: Density functional theory (DFT) calculations have been instrumental in elucidating the intricate ground state ring opening/closing and isomerization pathways of 1,3,3-Trimethylindolinonaphthospirooxazine. [] These studies have provided valuable insights into the relative stability of different open forms (merocyanines), the role of key intermediates, and the mechanisms governing thermal fading and enantiomerization processes. [] Such computational insights are crucial for optimizing the design and application of this compound in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)


![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)
![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)

![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1583929.png)

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
